molecular formula C19H21N5O2 B4248377 2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4248377
M. Wt: 351.4 g/mol
InChI Key: FTPKNCKJICZUJN-UHFFFAOYSA-N
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Description

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a benzimidazole moiety, and a pyrazolo[1,5-a]pyrimidine core

Properties

IUPAC Name

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-19(2,3)15-11-16-20-12(10-17(25)24(16)22-15)8-9-23-14-7-5-4-6-13(14)21-18(23)26/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPKNCKJICZUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NC(=CC(=O)N2N1)CCN3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Cyclization: The alkylated benzimidazole is subjected to cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the tert-Butyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and platinum oxide.

Scientific Research Applications

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in reactivity and applications.

    Benzimidazole Derivatives: Compounds with benzimidazole moieties exhibit similar biological activities and can be used in related research applications.

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar core structure and are used in various chemical and biological studies.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2-tert-butyl-5-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

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